3-Amino-4-(benzylamino)benzamide 3-Amino-4-(benzylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 66315-41-1
VCID: VC2913187
InChI: InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18)
SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol

3-Amino-4-(benzylamino)benzamide

CAS No.: 66315-41-1

Cat. No.: VC2913187

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(benzylamino)benzamide - 66315-41-1

Specification

CAS No. 66315-41-1
Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
IUPAC Name 3-amino-4-(benzylamino)benzamide
Standard InChI InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18)
Standard InChI Key WLHCSEBRNHHRET-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N

Introduction

Chemical Structure and Properties

3-Amino-4-(benzylamino)benzamide (CAS #66315-41-1) is characterized by a benzamide core structure with amino and benzylamino substituents at the 3 and 4 positions, respectively. Its molecular architecture consists of two key structural features: a benzamide ring with functional groups and a benzyl moiety connected through an amino linker .

Basic Chemical Information

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O
Molecular Weight241.29 g/mol
Exact Mass241.122 Da
Polar Surface Area (PSA)81.14000
LogP3.33430
CAS Number66315-41-1

The compound's structure integrates multiple functional groups including an amide (CONH₂), a primary amine (NH₂), and a secondary amine (NH) connecting to the benzyl group . This functional diversity contributes to its chemical versatility and potential for further derivatization.

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-amino-4-(benzylamino)benzamide, drawing from established methods used for similar benzamide derivatives.

Reduction of Nitro Precursors

A common synthetic route involves the reduction of corresponding nitro compounds. This approach typically starts with 3-nitro-4-(benzylamino)benzoic acid or its derivatives, followed by reduction of the nitro group to an amino group . The reduction can be achieved using:

  • Catalytic hydrogenation (H₂ with palladium catalyst)

  • Chemical reducing agents such as tin(II) chloride in hydrochloric acid

Amide Formation

For compounds in this class, the formation of the benzamide group often involves the reaction of corresponding benzoic acids with activating agents followed by amidation . This approach may be relevant when starting from 3-amino-4-(benzylamino)benzoic acid:

  • Activation of the carboxylic acid using reagents such as:

    • Thionyl chloride to form acid chloride

    • Coupling agents like HATU, PyBOP, or EDC/HOBt

  • Reaction with ammonia or ammonium salts to form the primary amide

Structural Relationships and Analogues

3-Amino-4-(benzylamino)benzamide belongs to a broader family of substituted benzamides with diverse biological activities. Understanding its relationship with structural analogues provides insights into structure-activity relationships.

Comparison with Related Compounds

CompoundStructural DifferencePotential Impact on Activity
3-Amino-4-(methylamino)benzamideMethyl instead of benzyl groupReduced lipophilicity, potentially altered binding profile
3-Amino-4-aminobenzamidePrimary amine instead of benzylamino groupIncreased hydrophilicity, different hydrogen bonding pattern
3-Amino-4-(benzylamino)benzoic acidCarboxylic acid instead of amideChanged solubility profile, potential for additional interactions
3-Amino-N-(4-aminophenyl)benzamideDifferent positioning of functional groupsAltered spatial arrangement affecting binding orientation

The benzyl group in 3-amino-4-(benzylamino)benzamide is particularly significant as it confers specific properties that influence the compound's behavior in biological systems . The replacement of the benzyl group with smaller alkyl groups (like methyl) or larger aromatic substituents would substantially alter the compound's pharmacokinetic and pharmacodynamic properties.

Biological Activities and Applications

Based on the structural features of 3-amino-4-(benzylamino)benzamide and related compounds, several potential biological activities and applications can be identified.

Medicinal Chemistry Applications

The compound serves as a crucial building block for various drug candidates, owing to its versatile structure and functionalization potential. Its core structure is found in compounds that demonstrate:

  • Potential enzyme inhibition activities

  • Receptor binding capabilities

  • Utility as intermediates in the synthesis of more complex bioactive molecules

Structure-Activity Relationship Considerations

The placement of the amino group at position 3 and the benzylamino group at position 4 creates a specific electronic and spatial arrangement that influences biological activity . Modifications to these positions, as seen in related compounds, can dramatically alter their biological properties:

  • The amino group at position 3 often participates in hydrogen bonding interactions

  • The benzylamino group at position 4 provides both steric bulk and additional binding interactions

  • The amide moiety serves as both hydrogen bond donor and acceptor

Synthetic Utility

3-Amino-4-(benzylamino)benzamide holds significant value as a synthetic intermediate in the preparation of more complex molecules due to its multiple functional groups that can undergo selective transformations.

Functional Group Transformations

The compound offers several sites for further chemical modifications:

  • The primary amino group (3-position) can undergo:

    • Acylation to form amides

    • Alkylation to form secondary or tertiary amines

    • Diazotization followed by various transformations

  • The secondary amino group (benzylamino) can be:

    • Further alkylated

    • Acylated to form amides

    • Used in reductive amination reactions

  • The amide group can be:

    • Hydrolyzed to carboxylic acid

    • Reduced to amine

    • Dehydrated to nitrile

Application in Heterocyclic Chemistry

The compound's arrangement of functional groups makes it suitable for the construction of various heterocyclic systems, including:

  • Benzimidazoles (utilizing the ortho-diamine pattern)

  • Quinazolines (through cyclization involving the amide and nearby amino group)

  • Benzoxazinones (via appropriate functionalization and cyclization)

Spectroscopic Properties

Understanding the spectroscopic properties of 3-amino-4-(benzylamino)benzamide is essential for its characterization and quality control in research and production settings.

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 241 corresponding to C₁₄H₁₅N₃O

  • Fragmentation patterns potentially including loss of the benzyl group and breakdown of the amide functionality

Chemical Reactivity

The chemical behavior of 3-amino-4-(benzylamino)benzamide is determined by its functional groups and their arrangement within the molecular structure.

Reaction Types

Key reaction types that 3-amino-4-(benzylamino)benzamide can undergo include:

  • Oxidation reactions: The amino groups can be oxidized to form various nitrogen-containing functionalities.

  • Reduction reactions: The amide group can be reduced to form an amine derivative.

  • Substitution reactions: Both amino groups can participate in nucleophilic substitution reactions, with the primary amine generally being more reactive than the secondary benzylamino group.

  • Acylation reactions: Both amino groups can be acylated to form amides, with the primary amine typically showing greater reactivity.

Stability Considerations

The stability of 3-amino-4-(benzylamino)benzamide under various conditions is an important consideration for its handling, storage, and application:

  • Thermal stability: The presence of multiple nitrogen-containing functional groups suggests moderate thermal stability.

  • Photostability: The compound may exhibit light sensitivity due to its aromatic nature and amino substituents.

  • Chemical stability: The compound is likely stable under neutral conditions but may be sensitive to strong acids or bases that could promote hydrolysis of the amide group or oxidation of the amino groups.

Current Research and Future Perspectives

Current research involving 3-amino-4-(benzylamino)benzamide and related compounds focuses on several promising areas:

Drug Discovery Applications

The compound shows potential as a building block in the development of:

  • Enzyme inhibitors, particularly those targeting systems involved in cell signaling pathways

  • Compounds with potential anticancer activity, drawing from the properties of related benzamide structures

  • Novel antibacterial agents, as related benzamide derivatives have shown activity against various bacterial strains

Synthetic Methodology Advancements

Ongoing research is likely focusing on:

  • Development of more efficient and selective methods for the synthesis of 3-amino-4-(benzylamino)benzamide and its derivatives

  • Green chemistry approaches to reduce environmental impact of synthesis

  • Application of flow chemistry techniques to improve scalability and reproducibility

Future Research Directions

Promising future research directions may include:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Investigation of the compound's potential in combination with other pharmacophores

  • Development of targeted drug delivery systems utilizing the compound's structural features

  • Exploration of the compound's utility in materials science applications

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